molecular formula C12H23N B15491778 n-(2-Cycloheptylethyl)prop-2-en-1-amine CAS No. 5452-84-6

n-(2-Cycloheptylethyl)prop-2-en-1-amine

Cat. No.: B15491778
CAS No.: 5452-84-6
M. Wt: 181.32 g/mol
InChI Key: NNMYGDJKOKWVKG-UHFFFAOYSA-N
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Description

N-(2-Cycloheptylethyl)prop-2-en-1-amine is a secondary amine characterized by a prop-2-en-1-amine backbone substituted with a 2-cycloheptylethyl group. This structure combines an alkenyl amine with a bulky cycloheptyl moiety, influencing both its physicochemical properties and reactivity. The cycloheptyl group introduces significant steric bulk and lipophilicity, which may enhance membrane permeability and affect interactions with biological targets.

Properties

CAS No.

5452-84-6

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-(2-cycloheptylethyl)prop-2-en-1-amine

InChI

InChI=1S/C12H23N/c1-2-10-13-11-9-12-7-5-3-4-6-8-12/h2,12-13H,1,3-11H2

InChI Key

NNMYGDJKOKWVKG-UHFFFAOYSA-N

Canonical SMILES

C=CCNCCC1CCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-Cycloheptylethyl)prop-2-en-1-amine can be compared to related compounds, as outlined below:

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-Cycloheptylethyl C₁₂H₂₁N 179.30 High lipophilicity; potential enzyme inhibition
N-(2-Cyclohexylethyl)prop-2-en-1-amine 2-Cyclohexylethyl C₁₁H₁₉N 165.28 Intermediate in heterocycle synthesis; moderate steric hindrance
N-(4-Chlorobenzyl)prop-2-en-1-amine 4-Chlorobenzyl C₁₀H₁₂ClN 181.66 Aromatic substitution; used in pharmaceutical intermediates
N-(2,2-Difluoroethyl)prop-2-en-1-amine 2,2-Difluoroethyl C₅H₉F₂N 133.13 Enhanced electrophilicity; precursor to fluorinated derivatives
Triallylamine (N,N-Diallylprop-2-en-1-amine) Two allyl groups C₉H₁₅N 137.23 Crosslinking agent; polymer chemistry applications

Key Findings:

In contrast, N-(4-chlorobenzyl)prop-2-en-1-amine exhibits aromatic electron-withdrawing effects, altering reactivity in electrophilic substitutions .

Reactivity and Synthetic Utility :

  • N-(2,2-Difluoroethyl)prop-2-en-1-amine demonstrates enhanced electrophilicity due to fluorine substitution, enabling efficient nucleophilic additions for fluorinated drug candidates .
  • Triallylamine leverages multiple allyl groups for polymerization or cycloaddition reactions, contrasting with the single allyl group in the target compound .

Biological Activity :

  • Cycloheptylethyl-substituted amines (e.g., compound 19 in ) show pseudo-irreversible inhibition of butyrylcholinesterase, attributed to the bulky substituent stabilizing enzyme-inhibitor complexes .
  • Smaller substituents (e.g., difluoroethyl ) may favor metabolic stability but reduce target affinity compared to bulkier groups.

Synthetic Challenges :

  • Carbocyclization reactions of allylpropargyl amines (e.g., N-(4-methoxybenzyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine ) exhibit low yields (~5–10%) under Ti–Mg catalysis, highlighting the sensitivity of such reactions to steric and electronic factors .

Data Tables

Table 2: Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound Not reported Not reported ~3.5* 1 1
N-(4-Chlorobenzyl)prop-2-en-1-amine Not reported Not reported 2.1 1 1
2-Chloro-N-ethylprop-2-en-1-amine Not reported Not reported 1.2 1 1

*Estimated via analogous cycloheptane derivatives .

Q & A

Q. Q. What safety protocols are essential for handling This compound?

  • Guidelines :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and purification .
  • Storage : Keep in amber glass bottles under nitrogen at −20°C to prevent allyl group oxidation .
  • Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite. Avoid incineration due to toxic fume risks .

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